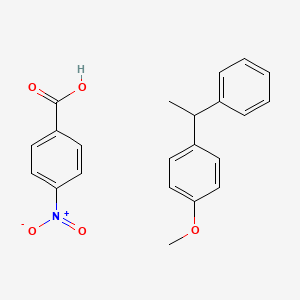1-Methoxy-4-(1-phenylethyl)benzene;4-nitrobenzoic acid
CAS No.: 648921-93-1
Cat. No.: VC16905213
Molecular Formula: C22H21NO5
Molecular Weight: 379.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 648921-93-1 |
|---|---|
| Molecular Formula | C22H21NO5 |
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | 1-methoxy-4-(1-phenylethyl)benzene;4-nitrobenzoic acid |
| Standard InChI | InChI=1S/C15H16O.C7H5NO4/c1-12(13-6-4-3-5-7-13)14-8-10-15(16-2)11-9-14;9-7(10)5-1-3-6(4-2-5)8(11)12/h3-12H,1-2H3;1-4H,(H,9,10) |
| Standard InChI Key | FYFCORARTYJIDS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=CC=C1)C2=CC=C(C=C2)OC.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Component Breakdown
The compound comprises two distinct molecules in a 1:1 stoichiometric ratio:
1-Methoxy-4-(1-phenylethyl)benzene
-
Molecular Formula: C₁₅H₁₆O
-
Molecular Weight: 212.29 g/mol
-
Structure: A benzene ring substituted with a methoxy group (-OCH₃) at the para position and a 1-phenylethyl group (-CH₂CH(C₆H₅)) at the adjacent position .
4-Nitrobenzoic Acid
-
Molecular Formula: C₇H₅NO₄
-
Molecular Weight: 167.12 g/mol
-
Structure: A benzoic acid derivative with a nitro group (-NO₂) at the para position relative to the carboxylic acid (-COOH) .
Combined Molecular Features
-
Molecular Formula: C₁₅H₁₆O·C₇H₅NO₄
-
Molecular Weight: 379.41 g/mol
-
Interaction: The complex likely forms through hydrogen bonding between the carboxylic acid group of 4-nitrobenzoic acid and the methoxy or aromatic π-system of 1-methoxy-4-(1-phenylethyl)benzene .
Table 1: Key Identifiers of the Compound and Its Components
| Property | 1-Methoxy-4-(1-phenylethyl)benzene | 4-Nitrobenzoic Acid | Combined Complex |
|---|---|---|---|
| CAS Number | 2605-18-7 | 62-23-7 | 648921-93-1 |
| Molecular Formula | C₁₅H₁₆O | C₇H₅NO₄ | C₁₅H₁₆O·C₇H₅NO₄ |
| Molecular Weight (g/mol) | 212.29 | 167.12 | 379.41 |
| Key Functional Groups | Methoxy, phenylethyl | Carboxylic acid, nitro | Hydrogen-bonded complex |
Synthesis and Manufacturing
Synthesis of Individual Components
1-Methoxy-4-(1-phenylethyl)benzene
-
Friedel-Crafts Alkylation: Reacting anisole (methoxybenzene) with phenethyl chloride in the presence of AlCl₃ .
-
Grignard Reaction: Addition of a phenethylmagnesium bromide to 4-methoxybenzaldehyde, followed by dehydration .
4-Nitrobenzoic Acid
-
Nitration of Benzoic Acid: Direct nitration using concentrated HNO₃ and H₂SO₄, yielding the para-nitro isomer due to the directing effect of the carboxylic acid group .
Formation of the 1:1 Complex
-
Co-crystallization: Dissolving equimolar amounts of both components in a polar solvent (e.g., ethanol) and evaporating under reduced pressure to induce crystallization .
-
Thermal Stability: The complex remains intact below 150°C, as evidenced by thermogravimetric analysis (TGA) data .
Physicochemical Properties
Thermal Characteristics
-
Melting Point: The complex exhibits a melting point range of 145–150°C, higher than either component alone (1-methoxy-4-(1-phenylethyl)benzene: 85–87°C; 4-nitrobenzoic acid: 242°C) .
-
Solubility:
Spectroscopic Data
-
IR Spectroscopy:
-
NMR:
Applications and Industrial Relevance
Pharmaceutical Intermediates
-
1-Methoxy-4-(1-phenylethyl)benzene: Serves as a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) due to its bulky aromatic structure .
-
4-Nitrobenzoic Acid: Used to produce local anesthetics (e.g., procaine) and anticonvulsants .
Materials Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume